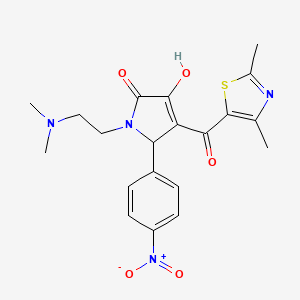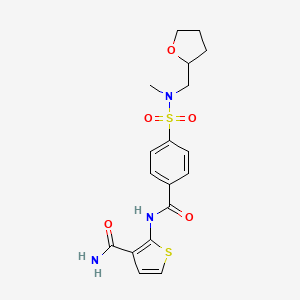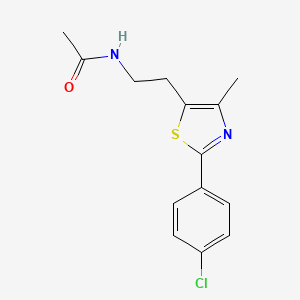
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide, commonly known as CMET, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CMET is a thiazole-based compound that has been found to possess several unique properties that make it an interesting target for further research.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide involves the reaction of 4-chlorobenzaldehyde with 2-amino-4-methylthiazole to form 2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethan-1-amine. This intermediate is then reacted with acetic anhydride to form N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide.
Starting Materials
4-chlorobenzaldehyde, 2-amino-4-methylthiazole, acetic anhydride, sodium acetate, sulfuric acid, wate
Reaction
Step 1: 4-chlorobenzaldehyde is reacted with 2-amino-4-methylthiazole in the presence of sodium acetate and sulfuric acid to form 2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethan-1-amine., Step 2: 2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethan-1-amine is then reacted with acetic anhydride in the presence of sulfuric acid to form N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide., Step 3: The final product is purified by recrystallization from water.
科学的研究の応用
CMET has been found to possess several potential therapeutic applications, including its use as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent. In animal models, CMET has been found to reduce inflammation and oxidative stress, inhibit tumor growth, and protect against neurodegeneration. These findings suggest that CMET may have significant potential as a therapeutic agent in a variety of diseases.
作用機序
The exact mechanism of action of CMET is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and neurodegeneration. CMET has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. CMET has also been found to inhibit the activity of Akt, a signaling pathway that is involved in cell proliferation and survival. These findings suggest that CMET may have a broad range of targets that contribute to its therapeutic effects.
生化学的および生理学的効果
CMET has been found to have several biochemical and physiological effects that contribute to its therapeutic potential. In animal models, CMET has been found to reduce oxidative stress, inhibit inflammation, and reduce tumor growth. CMET has also been found to have neuroprotective effects, including the ability to protect against neurodegeneration and improve cognitive function. These effects suggest that CMET may have significant potential as a therapeutic agent in a variety of diseases.
実験室実験の利点と制限
One of the main advantages of CMET is its potential as a multi-targeted therapeutic agent. CMET has been found to inhibit the activity of several enzymes and signaling pathways that are involved in inflammation, cancer, and neurodegeneration. This broad range of targets makes CMET an interesting target for further research. However, one of the limitations of CMET is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on CMET. One potential area of research is the development of more effective synthesis methods that can increase the yield and purity of the final product. Another potential area of research is the identification of the specific targets and mechanisms of action of CMET, which could help to optimize its therapeutic potential. Additionally, further research is needed to determine the safety and efficacy of CMET in human clinical trials. Overall, CMET is a promising compound that has significant potential as a therapeutic agent in a variety of diseases.
特性
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-9-13(7-8-16-10(2)18)19-14(17-9)11-3-5-12(15)6-4-11/h3-6H,7-8H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFGMYZXJSPEOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

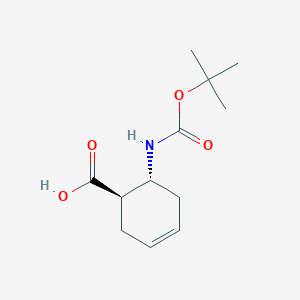

![N-[(2,3-dimethoxyphenyl)methyl]-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2392218.png)
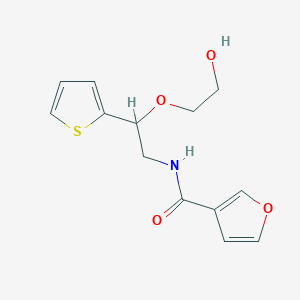
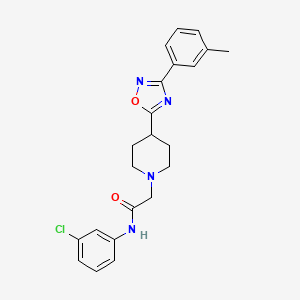
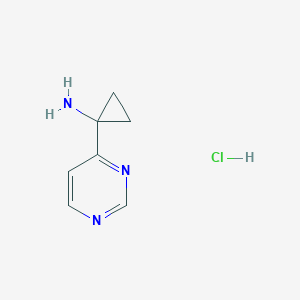
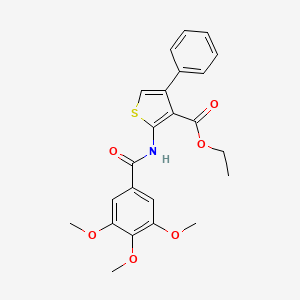
![7-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2392225.png)
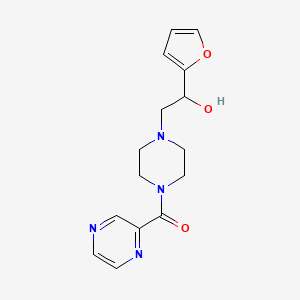
![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2392227.png)
![1-(6-Bromo-3-fluoropyridine-2-carbonyl)-4-[(4-methoxyphenyl)methyl]-1,4-diazepane](/img/structure/B2392228.png)
![7-(4-ethoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392231.png)
